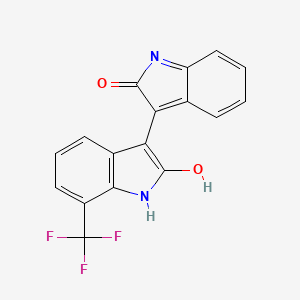
7-(trifluoromethyl)-3,3'-biindole-2,2'(1H,1'H)-dione
Übersicht
Beschreibung
7-(trifluoromethyl)-3,3'-biindole-2,2'(1H,1'H)-dione is a useful research compound. Its molecular formula is C17H9F3N2O2 and its molecular weight is 330.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.06161202 g/mol and the complexity rating of the compound is 705. The solubility of this chemical has been described as <0.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Molecular Structures
- Compounds similar to 7-(trifluoromethyl)-3,3'-biindole-2,2'(1H,1'H)-dione have been studied for their conformational properties. For instance, (±)-(1,1′-biindene)-3,3′-dione was analyzed to understand its predominant conformation, providing insights into the structural behavior of similar compounds in different solvents and temperatures (Lam et al., 2003).
Synthesis of Derivatives and Potential Applications
- Research has focused on synthesizing novel derivatives of similar compounds, like the creation of 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles. Such derivatives could potentially be transformed into other trifluoromethylated oxindole derivatives, indicating a broad range of chemical applications (Liu et al., 2016).
Tubulin Polymerization Inhibition
- Similar fluorinated compounds, like 4,7-difluoro-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione, have shown potent tubulin-polymerization-inhibiting activity. This implies potential pharmacological applications in areas such as cancer research, where inhibition of tubulin polymerization is a key target (Yanagawa et al., 2006).
Electrochemical Studies for Energy Applications
- Electrochemical studies of isoindole-4,7-dione derivatives have been conducted to predict their redox behavior. This research is crucial for identifying organic molecules suitable as cathode materials in applications like Li-ion batteries (Karlsson et al., 2012).
Photomagnetic and Photochromic Properties
- A class of biindenylidenedione compounds has been synthesized and characterized for their photochromic and photomagnetic properties in the crystalline state. This research opens avenues for the development of materials with unique optical and magnetic properties (Han et al., 2009).
Polymer Research
- Fluorinated polyimides containing isatin and related units have been developed, demonstrating high thermal stability and potential use in high-performance materials (Sen & Banerjee, 2012).
Eigenschaften
IUPAC Name |
3-[2-hydroxy-7-(trifluoromethyl)-1H-indol-3-yl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2O2/c18-17(19,20)10-6-3-5-9-13(16(24)22-14(9)10)12-8-4-1-2-7-11(8)21-15(12)23/h1-7,22,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOHSHVAEOYTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC4=C3C=CC=C4C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B5735008.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5735029.png)
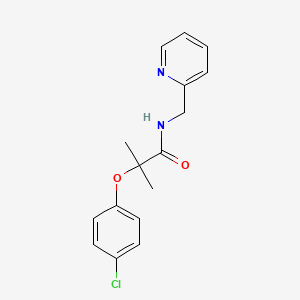
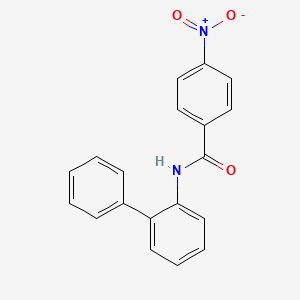

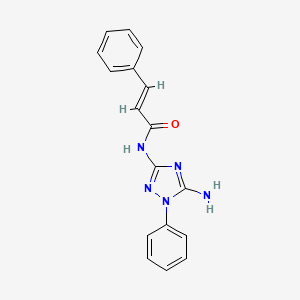
![4-[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5735069.png)
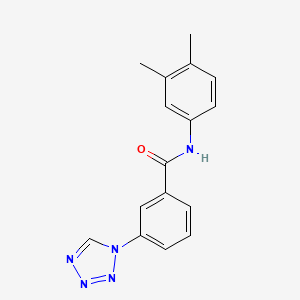
![2-[(4-methylbenzoyl)amino]-N-pyridin-2-ylbenzamide](/img/structure/B5735079.png)
![ethyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5735105.png)
![(4Z)-2-methylsulfanyl-4-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazol-5-one](/img/structure/B5735108.png)
![4-[3-(2-nitrophenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5735118.png)
![{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5735121.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5735122.png)
